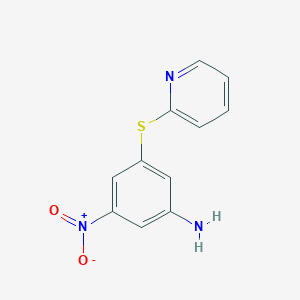

3-Nitro-5-(pyridin-2-ylthio)aniline

Description

Properties

IUPAC Name |

3-nitro-5-pyridin-2-ylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c12-8-5-9(14(15)16)7-10(6-8)17-11-3-1-2-4-13-11/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXMBGKCLMMSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282385 | |

| Record name | 3-Nitro-5-(2-pyridinylthio)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208038-99-7 | |

| Record name | 3-Nitro-5-(2-pyridinylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208038-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-(2-pyridinylthio)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal structure analysis of 3-Nitro-5-(pyridin-2-ylthio)aniline

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Nitro-5-(pyridin-2-ylthio)aniline

Foreword: Bridging Molecular Structure and Function

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental blueprint that dictates function. For a molecule like this compound, which combines the electron-withdrawing properties of a nitro group, the hydrogen-bonding capabilities of an aniline moiety, and the versatile coordination of a pyridylthio group, understanding its solid-state structure is paramount.[1][2] These functional groups are prevalent in pharmacologically active compounds and advanced materials, making this molecule a compelling target for structural investigation.[3][4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven walkthrough of the entire crystal structure analysis workflow. We will navigate from the foundational steps of synthesis and crystallization to the sophisticated processes of X-ray diffraction, structure refinement, and in-depth supramolecular analysis.

A Note on the Subject Compound: As of the writing of this guide, the single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[7][8][9] Therefore, this document will serve as an expert-led methodological framework, outlining the precise steps a researcher would take. To provide a concrete and practical demonstration of the analytical techniques, the "In-Depth Structural Analysis" section will utilize the published crystallographic data of a structurally analogous compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline , which contains the critical nitroaniline and pyridine moieties.[10] This approach ensures that the reader gains a practical understanding of the powerful insights derived from a completed crystal structure determination.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, task of growing diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible and efficient route to the title compound involves a nucleophilic aromatic substitution (SNAr) reaction. The rationale is to couple 3-amino-5-nitrophenol with 2-mercaptopyridine. An alternative, and perhaps more common, approach would be the reaction of a halo-nitroaniline with a pyridine thiol. For our purposes, we will outline a standard laboratory synthesis starting from 3-chloro-5-nitroaniline and 2-mercaptopyridine.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-5-nitroaniline (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 1.5 eq), to the solution to deprotonate the thiol.

-

Nucleophile Addition: Slowly add a solution of 2-mercaptopyridine (1.1 eq) in DMF to the reaction mixture. The thiol anion will act as the nucleophile.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the pure this compound.

The Art and Science of Crystallization

Crystallization is a critical step where a disordered solution transforms into a highly ordered solid. The goal is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension). This requires slow, controlled precipitation from a supersaturated solution.

Experimental Protocol: Single-Crystal Growth

-

Solvent Screening (The Causality of Choice): The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but have poor solubility when cold. A screening of common solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) should be performed in small vials.

-

Method 1: Slow Evaporation:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free location at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.[9]

-

-

Method 2: Solvent Vapor Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane).

-

Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble but the good solvent is miscible, e.g., hexane).

-

The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting on the diffractometer.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. It works by irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.

-

Cryo-cooling: The crystal is immediately cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a self-validating step; cooling minimizes thermal motion of the atoms and reduces radiation damage, resulting in a higher quality diffraction pattern.

-

Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. These spots are then used by the instrument's software to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.

-

Data Collection Strategy: The software calculates an optimal strategy (a series of rotations and exposure times) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

-

Full Data Collection: The diffractometer executes the strategy, rotating the crystal and collecting hundreds of diffraction images until the full dataset is acquired.

Below is a diagram illustrating the comprehensive workflow from a synthesized compound to a fully analyzed crystal structure.

Caption: Experimental workflow for crystal structure analysis.

Part 3: Structure Solution and Refinement

The raw diffraction images are processed to generate a list of reflection intensities, which is then used to solve and refine the molecular structure. This process is almost exclusively handled by powerful software packages, with the SHELX suite being the authoritative standard for small molecules.

Methodology: From Data to Model

-

Data Integration and Scaling: The raw images are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., absorption, beam intensity variation). This yields the final reflection file (.hkl).

-

Structure Solution (The Phase Problem): The primary challenge in crystallography is the "phase problem"—the phases of the diffracted X-rays are lost during measurement. The program SHELXS or SHELXT uses statistical methods, known as direct methods, to estimate a set of initial phases. These phases are used to calculate an initial electron density map, from which a preliminary molecular model can be built.

-

Structure Refinement: The initial model is then refined against the experimental data using SHELXL . This is an iterative least-squares process where the atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model).

-

Validation: The quality of the final model is assessed using several metrics, most importantly the R-factors. The R1 value is a measure of the agreement between the observed and calculated structure factor amplitudes; a value below 5% (0.05) is considered excellent for a publication-quality structure. The goodness-of-fit (GooF) should be close to 1.0.

Table 1: Illustrative Crystallographic Data and Refinement Parameters for this compound (Note: This data is hypothetical and represents typical values for a small organic molecule.)

| Parameter | Value |

| Chemical Formula | C₁₁H₉N₃O₂S |

| Formula Weight | 247.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.115(4) |

| c (Å) | 10.534(4) |

| β (°) | 98.75(2) |

| Volume (ų) | 1072.1(6) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | 9850 |

| Independent Reflections | 2450 [R(int) = 0.045] |

| Final R1 [I > 2σ(I)] | 0.041 |

| Final wR2 (all data) | 0.105 |

| Goodness-of-Fit (S) | 1.03 |

| CCDC Deposition Number | To be assigned upon publication |

Part 4: In-Depth Structural Analysis

Once the structure is refined, the true scientific inquiry begins. Here, we analyze the molecular geometry, identify key intermolecular interactions, and understand how the molecules pack in the crystal lattice. As noted previously, we will use the published data for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline (CSD Refcode: XOPCAK) to demonstrate this analysis.[10]

Molecular Geometry of an Analogous Structure

The refined structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline reveals important conformational details.[10] The molecule is not planar; the pyridyl ring is twisted relative to the benzene ring, with a dihedral angle of 47.78(5)°. This twisting is a critical feature, as it disrupts π-conjugation across the molecule and is a direct consequence of steric hindrance and the optimization of intermolecular packing forces. Bond lengths and angles within the nitroaniline and pyridine fragments are largely consistent with expected values.

Table 2: Key Geometric Parameters for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline [10]

| Parameter (Atoms) | Length (Å) / Angle (°) | Significance |

| C=N (imine) | 1.275(2) | Typical double bond length, confirming the imine linkage. |

| N-O (nitro) | 1.221(2), 1.225(2) | Standard lengths for a nitro group. |

| C(pyridyl)-C(benzene) Dihedral | 47.78(5) | Indicates significant twisting between the two aromatic systems. |

Supramolecular Analysis: The Architecture of the Crystal

The crystal packing is governed by a network of non-covalent interactions that act in concert to create a stable, repeating three-dimensional array. In the crystal of the analog, the dominant interactions are π-π stacking and weak C-H···O and C-H···N hydrogen bonds.

-

π-π Stacking: Molecules stack into columns along the crystallographic a-axis. The interplanar distance between parallel benzene rings is approximately 3.85 Å, which is indicative of π-π stacking interactions that contribute significantly to the crystal's cohesion.[10]

-

Weak Hydrogen Bonds: The packing is further stabilized by a network of weak C-H···O and C-H···N hydrogen bonds. For example, a hydrogen atom on a pyridyl ring can interact with an oxygen atom of a nitro group on an adjacent molecule. While individually weak, the sum of these interactions is a primary driver of the overall crystal packing.[10]

The diagram below illustrates how these directional interactions can create a specific supramolecular synthon, the fundamental building block of the crystal structure.

Caption: Diagram of a C-H···O supramolecular synthon.

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[7] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These values are mapped onto the surface to provide a detailed picture of molecular contacts.

-

dnorm Surface: A normalized contact distance (dnorm) is mapped onto the surface. Red spots indicate close intermolecular contacts (shorter than the sum of van der Waals radii) and are hotspots for interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas are contacts around the van der Waals separation. For the analog, prominent red spots would appear around the nitro group's oxygen atoms and the pyridine nitrogen, corresponding to the C-H···O and C-H···N hydrogen bonds.

-

2D Fingerprint Plot: This plot summarizes all the interactions by plotting de versus di. The resulting plot is a unique "fingerprint" for the crystal structure. Sharp spikes at the bottom of the plot correspond to strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker contacts like H···H interactions. The percentage contribution of each type of contact can be calculated, providing a quantitative summary of the packing forces. For instance, O···H contacts might contribute 30-40% of the total surface interactions, confirming the importance of the weak hydrogen bonds.[7]

Conclusion

The comprehensive structural analysis of a novel molecule like this compound is a multi-stage process that combines synthetic chemistry, the precise physics of X-ray diffraction, and sophisticated computational analysis. By following the rigorous workflow detailed in this guide—from careful synthesis and crystallization to meticulous data collection, refinement, and in-depth analysis of molecular and supramolecular features—researchers can unveil the intricate solid-state architecture of their target compounds. This knowledge is not merely descriptive; it is predictive, enabling the rational design of new pharmaceuticals with improved bioavailability and materials with tailored physical properties. The techniques demonstrated here, particularly the power of Hirshfeld surface analysis, provide the essential tools to translate a simple molecular formula into a profound understanding of structure and function.

References

-

Zheng, Y. & Lee, J.-S. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 71(7), o760–o761. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Chemistry World. (n.d.). CCDC. Retrieved from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

Gavezzotti, A. (2007). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. The Journal of Physical Chemistry A, 111(40), 10148–10162. [Link]

-

Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(14), 5520. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The CCDC - advancing structural science collaboratively. YouTube. [Link]

-

wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

-

Tan, Y. N., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 874–887. [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Perry, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2137-2158. [Link]

-

Royal Society of Chemistry. (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. [Link]

-

Stevenson, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 54-57. [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1480. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

-

S. Sudhahar & P.T. Perumal. (2015, December 4). Intermolecular Interaction Analysis by using Crystal Explorer. YouTube. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Sheldrick, G. M. (1997). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-nitro-N-(pyridin-2-yl_methylidene_aniline]([Link]

-

Baklanov, M. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(19), 6934. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Cambridge Structural Database | re3data.org [re3data.org]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-methoxy-5-nitro-N-(1-thiophen-2-ylethyl)aniline | C13H14N2O3S | CID 80724084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 208038-99-7|this compound|BLD Pharm [bldpharm.com]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-nitro-N-[(pyridin-4-yl)methyl]aniline | C12H11N3O2 | CID 14125890 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3-Nitro-5-(pyridin-2-ylthio)aniline

Foreword: A Molecule-First Approach to Preformulation

In drug development, the journey from a promising hit to a viable clinical candidate is paved with rigorous physicochemical characterization. The intrinsic properties of a molecule dictate its fate—influencing everything from absorption and distribution to the final formulation and shelf-life. This guide focuses on 3-Nitro-5-(pyridin-2-ylthio)aniline, a compound whose structural motifs—a nitroaniline core, a pyridine ring, and a thioether linkage—present a unique and instructive case study. We will dissect this molecule not through a rigid template, but through a logical progression that begins with its chemical nature and flows into the design of robust, self-validating experimental protocols for solubility and stability assessment. Our objective is to move beyond mere procedure and delve into the causality behind each experimental choice, providing researchers with a framework for anticipating challenges and interpreting data with confidence.

Physicochemical Landscape: Predicting Behavior from Structure

Before any bench work commences, a thorough analysis of the molecule's structure provides critical foresight into its potential liabilities. This compound is a composite of functional groups, each contributing to its overall physicochemical profile.

-

Aniline Moiety: The primary aromatic amine (pKa ~2.5 for 3-nitroaniline) is a weak base, susceptible to protonation in acidic media.[1][2] This suggests that its aqueous solubility will be pH-dependent, increasing significantly at low pH. Aniline and its derivatives are also notoriously prone to atmospheric oxidation, often resulting in coloration upon storage.[2][3]

-

Nitro Group: As a strong electron-withdrawing group, the nitro substituent decreases the basicity of the aniline nitrogen.[2] This group also increases the molecule's polarity but can paradoxically decrease aqueous solubility due to its involvement in strong crystal lattice packing. Nitroaromatic compounds are often susceptible to thermal and photodegradation.[4][5][6][7]

-

Pyridine Moiety: The pyridine nitrogen (pKa of pyridinium ion ~5.2) is a moderately weak base, more basic than the aniline nitrogen.[8][9] This provides a second site for protonation, further enhancing solubility in acidic environments.

-

Thioether Linkage: The sulfide bridge is a key site for oxidative degradation. It can be readily oxidized to a sulfoxide and subsequently to a sulfone, representing a primary chemical instability pathway.

This analysis positions this compound as an amphiprotic molecule with at least two basic centers and a primary liability towards oxidative degradation.

Table 1: Predicted Physicochemical Properties and Their Implications

| Structural Feature | Predicted Property | Implication for Solubility & Stability |

| Aniline Nitrogen | Weakly basic (pKa ~2.5) | pH-dependent solubility; salt formation at low pH. Prone to oxidation. |

| Pyridine Nitrogen | Moderately basic (pKa ~5.2) | Enhances pH-dependent solubility in acidic conditions. |

| Nitro Group | Electron-withdrawing; polar | Reduces aniline basicity; potential for thermal/photolytic instability. |

| Thioether Linkage | Nucleophilic sulfur | Primary site for oxidative degradation (forms sulfoxide/sulfone). |

| Aromatic Rings | Hydrophobic | Contributes to low intrinsic aqueous solubility. |

Aqueous Solubility Determination: From Screening to Gold Standard

Solubility is a critical determinant of a drug's bioavailability. A comprehensive assessment involves understanding its behavior across a physiologically relevant pH range.

Causality in Method Selection

We employ a tiered approach. A Kinetic Solubility assay is used for rapid, early-stage screening, providing an estimate from a supersaturated solution created by crashing out a DMSO stock. This mimics early discovery conditions. For definitive data required for formulation development, the Thermodynamic Solubility (shake-flask) method is the gold standard, as it measures the true equilibrium state between the solid and dissolved forms of the compound.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a series of vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). Rationale: This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

-

Phase Separation: Allow the vials to stand, then separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a low-binding 0.22 µm filter. Trustworthiness Check: Visually confirm the presence of undissolved solid before this step. The filtrate must be perfectly clear.

-

Quantification: Accurately dilute the filtrate and analyze the concentration using a validated, stability-indicating HPLC-UV method against a standard curve prepared in the same buffer.

-

Validation of Equilibrium: To confirm equilibrium was reached, analyze samples at two consecutive time points (e.g., 24h and 48h). The solubility values should be consistent.

Data Presentation: pH-Solubility Profile

Table 2: Example Thermodynamic Solubility Data for this compound

| Buffer pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 2.0 | 25 | [Insert Data] | [Insert Data] |

| 4.5 | 25 | [Insert Data] | [Insert Data] |

| 7.4 | 25 | [Insert Data] | [Insert Data] |

| 9.0 | 25 | [Insert Data] | [Insert Data] |

Workflow Visualization: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity.[10] It is designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[11][12] The goals are to identify likely degradation products, elucidate degradation pathways, and, critically, to develop a stability-indicating analytical method —a method that can resolve the parent compound from all potential impurities and degradants.[10][13] The International Council for Harmonisation (ICH) guidelines provide the foundational framework for these studies.[14][15][16][17][18]

Predicted Degradation Pathways

Based on the molecule's structure, we can hypothesize several degradation routes that must be investigated.

Caption: Predicted Degradation Pathways for the Molecule.

Experimental Protocols for Forced Degradation

The objective is to achieve a target degradation of 5-20%.[13][19] Degradation beyond this level can lead to complex secondary degradants that may not be relevant to real-world storage.[19] A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is typically used.[19]

-

Acid Hydrolysis:

-

Protocol: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C.

-

Timepoints: Analyze samples at 0, 2, 6, 12, and 24 hours.

-

Rationale: To test the stability of the compound in an acidic environment, mimicking gastric conditions.

-

-

Base Hydrolysis:

-

Protocol: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C.

-

Timepoints: Analyze samples at 0, 2, 6, 12, and 24 hours.

-

Rationale: To assess stability in alkaline conditions.

-

-

Oxidative Degradation:

-

Protocol: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Timepoints: Analyze samples at 0, 2, 6, 12, and 24 hours.

-

Rationale: The thioether is highly susceptible to oxidation. This is a critical test for this specific molecule.

-

-

Thermal Degradation:

-

Photostability:

-

Protocol: Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).[19] A dark control must be run in parallel.

-

Rationale: To determine if the compound is light-sensitive, which would necessitate protective packaging.

-

Workflow Visualization: Forced Degradation Study

Caption: General Workflow for a Forced Degradation Study.

Synthesis of Data and Strategic Implications

The data from these studies are not academic exercises; they are cornerstones of drug development strategy.[11][13]

-

Solubility Profile: A low intrinsic solubility with a steep pH-dependency (high solubility at pH < 5) strongly suggests that oral absorption may be dissolution-rate limited. This would guide formulation scientists towards enabling technologies such as salt formation (targeting the pyridine or aniline nitrogen), particle size reduction, or amorphous solid dispersions.

-

Stability Profile: The identification of a primary degradation pathway is paramount. If, as predicted, oxidation of the thioether is the main liability, it dictates several critical decisions:

-

Manufacturing: Processes may require an inert atmosphere (e.g., nitrogen blanket) to minimize oxidative stress.

-

Excipient Compatibility: Antioxidants may be required in the final formulation.

-

Packaging: Packaging that minimizes oxygen and light exposure (e.g., blister packs with aluminum foil) would be necessary.[13]

-

Shelf-Life & Storage: The stability data directly informs the recommended storage conditions (e.g., "Store at room temperature, protected from light") and the re-test period or shelf-life of the drug substance and product.[11]

-

Table 3: Example Summary of Forced Degradation Results

| Stress Condition | % Degradation at 24h | No. of Degradants | Observations / Major Degradant (m/z) |

| 0.1 M HCl, 80°C | < 2% | 0 | Stable |

| 0.1 M NaOH, 80°C | ~5% | 1 | Minor degradation observed. |

| 3% H₂O₂, RT | ~18% | 2 | Significant degradation. Major peaks at M+16 (Sulfoxide) and M+32 (Sulfone). |

| Thermal (Solid), 80°C | < 1% | 0 | Stable |

| Photolytic (ICH Q1B) | ~8% | 1 | Moderate degradation, slight color change. |

This in-depth analysis provides a clear, actionable roadmap for the continued development of this compound, transforming fundamental physicochemical data into informed, science-driven decisions that are essential for advancing a new chemical entity toward the clinic.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(4). Available at: [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9). Available at: [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Retrieved from [Link]

-

Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-82. Retrieved from [Link]

-

Mitchell, H., et al. (2021). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 25(8), 1836–1843. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

Rotariu, T., et al. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 118, 151-159. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents. Retrieved from [Link]

-

Slideshare. (n.d.). Aniline qualitative analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitro-5-(propylthio)aniline. Retrieved from [Link]

-

Ottokemi. (n.d.). 3-Nitro aniline, 99%. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). The physical properties of pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Khambete, M., et al. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Archiv der Pharmazie, 352(11-12), e1900181. Retrieved from [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Modern Organic Chemistry, 7(5). Retrieved from [Link]

-

Scribd. (n.d.). Pyridine: Properties, Reactions, and Uses. Retrieved from [Link]

-

Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(5), 2261-2266. Retrieved from [Link]

- Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

- Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

Sources

- 1. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. ncert.nic.in [ncert.nic.in]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. scribd.com [scribd.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. pharma.gally.ch [pharma.gally.ch]

- 18. snscourseware.org [snscourseware.org]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Metal Complexes of 3-Nitro-5-(pyridin-2-ylthio)aniline: Synthesis, Characterization, and Exploration in Drug Development

An Application Note and Protocol Guide for Researchers

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the landscape of medicinal inorganic chemistry, the strategic design of ligands is paramount to developing metal complexes with novel therapeutic or diagnostic properties. The molecule 3-Nitro-5-(pyridin-2-ylthio)aniline presents a compelling scaffold for coordination chemistry. Its structure is rich with functionalities poised for metal chelation and biological interaction:

-

Pyridine Nitrogen: A classic coordination site, integral to countless bioactive molecules and catalysts.[1][2]

-

Aniline Amino Group: A primary amine that can act as a strong coordinating agent.

-

Thioether Linkage: The sulfur atom offers a soft donor site, enabling coordination with a range of transition metals and potentially influencing redox properties.

-

Nitro Group: A powerful electron-withdrawing group that significantly modulates the electronic properties of the entire ligand system. This feature can tune the reactivity of the metal center and is a known pharmacophore in various drugs.[3][4]

The combination of a pyridyl-aniline framework with a thioether bridge suggests the potential for this ligand to act as a versatile N,N' or N,S bidentate or even an N,N',S tridentate chelator. Metal complexes derived from such ligands are promising candidates for drug development, as coordination can enhance the biological activity of the organic molecule.[5][6]

This guide provides a comprehensive set of protocols for the synthesis of this compound, its subsequent complexation with transition metals, and robust methods for characterization. Furthermore, we outline detailed protocols for evaluating the potential of these novel complexes in two key areas of drug development: anticancer and antimicrobial applications.

Part 1: Synthesis and Characterization of the Ligand

The synthesis of this compound is not widely documented. The following protocol is a proposed, robust method based on established nucleophilic aromatic substitution (SNAr) principles. The core strategy involves the reaction of a halo-pyridine with an aminothiophenol derivative.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target ligand via SNAr reaction.

Protocol 1: Synthesis of this compound

Rationale: This protocol utilizes a potassium carbonate base to deprotonate the thiol, creating a potent nucleophile that attacks the electron-deficient carbon of 2-chloropyridine. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

Materials:

-

3-Amino-5-nitrothiophenol

-

2-Chloropyridine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-5-nitrothiophenol (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram).

-

Add anhydrous K₂CO₃ (2.5 eq) to the solution. The mixture will become a suspension.

-

Add 2-chloropyridine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Characterization: Confirm the structure and purity of the yellow-orange solid using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 2: General Protocol for the Synthesis of Metal Complexes

This protocol provides a general framework for synthesizing metal complexes. The choice of metal salt, solvent, and stoichiometry are critical variables that will determine the final complex structure.

Proposed Coordination Modes

Caption: Possible bidentate coordination modes of the ligand to a metal center (M).

Protocol 2: Synthesis of a Generic [M(L)Cl₂] Complex

Rationale: This method involves the direct reaction of the ligand with a metal salt in a suitable solvent. Methanol or ethanol are commonly used as they can dissolve the ligand and many transition metal halides.

Materials:

-

This compound (Ligand, L)

-

Metal(II) chloride salt (e.g., PdCl₂, CuCl₂, CoCl₂·6H₂O)

-

Anhydrous Methanol or Ethanol

-

Diethyl Ether

Procedure:

-

Dissolve the ligand (1.0 eq) in warm methanol (20 mL) in a round-bottom flask.

-

In a separate flask, dissolve the metal(II) chloride salt (1.0 eq) in a minimum amount of methanol.

-

Add the metal salt solution dropwise to the stirring ligand solution.

-

A color change or precipitation of the complex is often observed immediately.

-

Stir the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the complex under vacuum.

-

Characterization: The resulting complex should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and, if applicable, NMR and mass spectrometry.

Part 3: Physicochemical Characterization of Metal Complexes

Thorough characterization is essential to confirm the formation of the complex and elucidate its structure.

| Technique | Purpose | Expected Observations for Complexation |

| FT-IR Spectroscopy | To identify which donor atoms are involved in coordination. | Shift of pyridine ring vibrations and N-H stretching/bending frequencies. Appearance of new low-frequency bands corresponding to M-N and M-S bonds. |

| UV-Visible Spectroscopy | To study electronic transitions. | Appearance of new absorption bands in the visible region corresponding to d-d transitions (for colored complexes) or Metal-to-Ligand Charge Transfer (MLCT) bands. |

| ¹H NMR Spectroscopy | To confirm ligand structure in diamagnetic complexes (e.g., Zn(II), Pd(II)). | Chemical shifts of protons near the coordination sites (e.g., pyridine and aniline protons) will be significantly altered compared to the free ligand. |

| ESI-Mass Spectrometry | To confirm the molecular weight and composition of the complex. | Detection of the molecular ion peak [M+H]⁺ or other relevant fragments corresponding to the expected formula of the complex. |

| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed complex structure. |

Part 4: Application Protocols in Drug Development

Metal complexes of pyridine and aniline derivatives have shown significant promise as anticancer and antimicrobial agents.[3][7][8] The following protocols provide a starting point for evaluating the biological activity of the newly synthesized complexes.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[8]

Caption: Workflow for determining cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the metal complexes in DMSO. Serially dilute the complexes in cell culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity (Broth Microdilution Assay)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Procedure:

-

Prepare Bacterial Inoculum: Grow a fresh culture of bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test complexes in MHB.

-

Inoculation: Add the prepared bacterial suspension to each well.

-

Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Conclusion

The ligand this compound is a promising, yet underexplored, building block for the creation of novel metal complexes. Its unique electronic and structural features warrant investigation. The protocols detailed in this guide provide a comprehensive roadmap for the synthesis, characterization, and preliminary biological evaluation of its coordination compounds. By systematically applying these methods, researchers can effectively probe the potential of these new chemical entities as next-generation therapeutic agents.

References

- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.

- El-Sayed, Y.S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega.

-

Rojas-Montoya, I.D., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules. Available at: [Link]

- Benchekroun, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry.

- BenchChem. A Comparative Guide to the Biological Activities of Pyridine Derivatives.

- BenchChem. Application Notes and Protocols: 2-Nitro-6-(pyridin-2-yl)aniline in Coordination Chemistry.

-

Wang, X., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

-

Makhathini, S., et al. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. International Journal of Molecular Sciences. Available at: [Link]

-

Aksenov, A.V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

-

Ramasubramanian, A.S., et al. (2011). synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Rasayan Journal of Chemistry. Available at: [Link]

-

PubChem. 3-Nitroaniline. Available at: [Link]

-

Special Issue Editor, et al. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. International Journal of Molecular Sciences. Available at: [Link]

-

Udoh, G.E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. Available at: [Link]

Sources

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases [mdpi.com]

- 6. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of 3-Nitro-5-(pyridin-2-ylthio)aniline in the Genesis of Novel Heterocyclic Architectures: A Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Versatile Precursor

In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds is relentless. These cyclic structures, incorporating atoms other than carbon, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. A key strategy in the efficient exploration of new chemical entities is the utilization of versatile precursors – molecules rich in functionality and predisposed to undergo a variety of cyclization reactions. 3-Nitro-5-(pyridin-2-ylthio)aniline emerges as a precursor of significant potential, strategically adorned with three key functionalities: a nucleophilic amino group, an electrophilically activatable nitro group, and a pyridinylthio moiety that can influence the electronic properties and reactivity of the aniline ring.

The presence of the nitro group, a strong electron-withdrawing entity, not only deactivates the aniline ring towards certain electrophilic substitutions but also sets the stage for its reduction to a second amino group, opening pathways to symmetrical and unsymmetrical diamino functionalities.[1][2] The aniline moiety itself is a cornerstone in heterocyclic synthesis, participating in a myriad of condensation and cyclization reactions.[3] Furthermore, the pyridinylthio substituent introduces an additional layer of complexity and potential, influencing the regioselectivity of reactions and potentially participating in more complex cyclization cascades. This guide provides a comprehensive overview of the synthesis of this pivotal precursor and explores its application in the generation of diverse heterocyclic systems, supported by detailed protocols and mechanistic insights.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of halogenated nitroaromatics towards nucleophilic attack. The protocol described below details the synthesis from commercially available starting materials.

Synthetic Workflow

The synthesis proceeds in a single step, involving the reaction of a di-halogenated nitrobenzene with 2-mercaptopyridine. The choice of a suitable base and solvent is critical for achieving a high yield and purity.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Dichloro-5-nitrobenzene

-

2-Mercaptopyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 1,3-dichloro-5-nitrobenzene (1.0 eq) in anhydrous DMF, add 2-mercaptopyridine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Data Summary:

| Parameter | Value |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Key Reagents | 1,3-Dichloro-5-nitrobenzene, 2-Mercaptopyridine |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-90 °C |

| Purification | Column Chromatography |

Part 2: Application in the Synthesis of Novel Heterocyclic Compounds

The strategic placement of functional groups in this compound makes it a versatile precursor for a range of heterocyclic systems. The following sections outline hypothetical, yet mechanistically plausible, protocols for the synthesis of novel benzothiazoles and phenazines. These protocols are based on established synthetic methodologies for anilines and nitroaromatics.

Synthesis of Novel Benzothiazole Derivatives

The amino group of the precursor can react with a thiocyanate source, followed by intramolecular cyclization to form a benzothiazole ring. This is a classic approach to benzothiazole synthesis.

Caption: Proposed pathway for the synthesis of novel benzothiazoles.

Materials:

-

This compound

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bicarbonate solution, saturated

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add potassium thiocyanate (2.0 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, then heat to reflux until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the benzothiazole derivative.

Synthesis of Novel Phenazine Derivatives

The synthesis of phenazines can be envisioned through a two-step process: reduction of the nitro group to an amino group, followed by oxidative cyclization of the resulting diamine.

Caption: Proposed pathway for the synthesis of novel phenazines.

Step 1: Reduction of the Nitro Group

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Suspend this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a cold aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude diamine intermediate.

Step 2: Oxidative Cyclization

Materials:

-

Crude diamine intermediate from Step 1

-

Iron(III) chloride (FeCl₃)

-

Methanol

-

Water

Procedure:

-

Dissolve the crude diamine in methanol.

-

Add an aqueous solution of iron(III) chloride (2.2 eq) dropwise with vigorous stirring.

-

Continue stirring at room temperature for several hours.

-

Remove the methanol under reduced pressure and dilute the residue with water.

-

Neutralize with a suitable base and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the phenazine derivative.

Conclusion and Future Outlook

This compound represents a highly promising and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. Its unique combination of reactive functional groups provides multiple avenues for cyclization and derivatization, enabling the exploration of new chemical space. The protocols outlined in this guide, while based on established chemical principles, serve as a foundational framework for further investigation and optimization. The resulting heterocyclic scaffolds hold significant potential for applications in drug discovery and materials science, warranting further exploration of their biological activities and physical properties.

References

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]

-

Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007. [Link]

-

Joule, J. A., and Mills, K. Heterocyclic Chemistry. Wiley, 2010. [Link]

Sources

- 1. Benzothiazolo[3,2-a]pyrimidines and benzothiazolo[3,2-a]purines: synthesis and bioactivity prediction › Research Explorer [sciencedata.urfu.ru]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Multi-Tiered Strategy for the Biological Activity Screening of 3-Nitro-5-(pyridin-2-ylthio)aniline and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry and pharmacology. Small molecules built upon privileged scaffolds—molecular frameworks known to bind to biological targets—serve as a fertile ground for discovery. The compound class represented by 3-Nitro-5-(pyridin-2-ylthio)aniline incorporates several such features. The structure combines an electron-donating aniline moiety with an electron-withdrawing pyridine ring, a common characteristic in molecules designed for diverse biological applications.[1][2] The nitro group (NO2) is a well-established pharmacophore, particularly in antimicrobial and anticancer agents, where it can be involved in redox cycling and inducing cellular stress.[3][4][5][6] Furthermore, the pyridyl-thio-aniline core is reminiscent of scaffolds found in multi-target anticancer agents and kinase inhibitors.[7]

Given this structural rationale, a systematic and multi-tiered screening approach is essential to comprehensively evaluate the therapeutic potential of this compound and its synthesized analogs. A tiered strategy allows for an efficient initial assessment of broad biological activity, followed by more focused mechanistic studies for promising "hit" compounds. This process maximizes resource efficiency and accelerates the identification of viable lead candidates.[8][9]

This application note provides a series of detailed protocols for a logical screening cascade, beginning with primary cytotoxicity and antimicrobial assays, and progressing to secondary, mechanism-of-action studies such as kinase inhibition profiling. The methodologies are designed to be robust and self-validating, providing researchers with a reliable framework for early-stage drug discovery.

Part 1: Compound Management and Safety Precautions

1.1. Physicochemical Properties and Handling

Analogs of this compound are expected to be aromatic, colored solids. Solubility should be assessed empirically, but they are anticipated to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in aqueous media.[2]

1.2. Critical Safety Protocol

WARNING: The core structure contains a nitroaniline moiety. Nitroanilines are classified as toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged or repeated exposure.[10][11] All handling of these compounds must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12]

Protocol 1: Preparation of Compound Stock Solutions

-

Objective: To prepare high-concentration, sterile stock solutions for use in biological assays.

-

Materials:

-

This compound or analog powder.

-

Anhydrous, sterile-filtered DMSO.

-

Calibrated analytical balance.

-

Sterile microcentrifuge tubes or amber glass vials.

-

-

Procedure:

-

Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.

-

Carefully add the desired amount of compound powder (e.g., 1-5 mg) to the tube inside a chemical fume hood. Record the exact weight.

-

Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

-

Add the calculated volume of anhydrous, sterile DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

-

Part 2: Tier 1 - Primary Biological Screening

The initial screening tier is designed to broadly assess the biological activity of the compound library. This involves testing for general cytotoxicity against cancer cells and for growth inhibition of pathogenic microbes.

Anticancer Cytotoxicity Screening

Rationale: The initial evaluation of anticancer potential involves screening compounds against a panel of human cancer cell lines from diverse tissue origins.[13][14] This approach can reveal whether a compound has broad-spectrum cytotoxicity or is selective for a particular cancer type. The MTT assay is a robust, colorimetric method that measures the metabolic activity of viable cells, providing an indirect count of cell number.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Protocol 2: Cell Viability Determination via MTT Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung).

-

Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Sterile 96-well flat-bottom plates.

-

Compound stock solutions (from Protocol 1).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

-

DMSO or isopropanol with 0.04 N HCl.

-

Positive control (e.g., Doxorubicin).

-

Microplate reader (absorbance at 570 nm).

-

-

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "cells only" (untreated) and "vehicle control" (DMSO only) wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the purple crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control wells.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation: Example Cytotoxicity Profile

| Compound | Cell Line (Tissue Origin) | IC50 (µM) ± SD |

| Parent Compound | MCF-7 (Breast) | 8.5 ± 1.2 |

| HCT-116 (Colon) | 12.3 ± 2.5 | |

| A549 (Lung) | 25.1 ± 4.6 | |

| Analog A | MCF-7 (Breast) | > 100 |

| HCT-116 (Colon) | > 100 | |

| A549 (Lung) | > 100 | |

| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.2 |

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Activity Screening

Rationale: The nitroaromatic and pyridine moieties are present in numerous antibacterial agents.[3][15][16] Therefore, screening for antimicrobial activity is a logical step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Protocol 3: Broth Microdilution for MIC Determination

-

Objective: To determine the MIC of the test compounds against representative Gram-positive and Gram-negative bacteria.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well U-bottom plates.

-

Compound stock solutions (from Protocol 1).

-

Positive control (e.g., Ciprofloxacin, Linezolid).

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

-

Resazurin solution (optional, for viability indication).

-

-

Procedure:

-

Compound Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in MHB) to the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of ~5 x 10^5 CFU/mL.

-

Inoculation: Add 10 µL of the final bacterial inoculum to each well, resulting in a final volume of 110 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

-

Data Presentation: Example Antimicrobial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Parent Compound | 16 | > 128 |

| Analog B | 4 | 64 |

| Ciprofloxacin | 0.5 | 0.015 |

Part 3: Tier 2 - Mechanistic Elucidation

If a compound shows significant activity in Tier 1 screens (e.g., IC50 < 10 µM or MIC ≤ 16 µg/mL), the next step is to investigate its potential mechanism of action.

Kinase Inhibition Profiling

Rationale: Many modern anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular signaling pathways controlling growth, proliferation, and survival.[19] The molecular structure of the pyridyl thioaniline core is analogous to scaffolds known to bind to the ATP-binding pocket of kinases.[7][20][21] A luminescence-based kinase assay, such as the ADP-Glo™ assay, provides a highly sensitive method to quantify kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[19][22]

Protocol 4: In Vitro Luminescence-Based Kinase Assay

-

Objective: To screen active anticancer compounds against a panel of protein kinases to identify potential molecular targets.

-

Materials:

-

Recombinant protein kinase of interest.

-

Specific kinase substrate peptide.

-

ATP.

-

Kinase assay buffer.

-

Test compound and positive control (e.g., Staurosporine).

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

White, opaque 96-well or 384-well plates.

-

Plate reader with luminescence detection.

-

-

Procedure:

-

Compound Plating: Serially dilute the test compound in kinase buffer. Add 2.5 µL of the diluted compound or DMSO control to the wells of a white plate.

-

Kinase Addition: Add 2.5 µL of the kinase solution to each well. Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to kinase activity.

-

-

Data Analysis: Calculate the percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration to determine the kinase-specific IC50 value.

Visualization: Hypothetical Kinase Signaling Pathway

Caption: Potential inhibition of a receptor tyrosine kinase signaling cascade.

Part 4: Structure-Activity Relationship (SAR) Analysis

Rationale: By comparing the biological activity (e.g., IC50 or MIC values) of a series of structurally related analogs, researchers can deduce the Structure-Activity Relationship (SAR). This analysis helps identify which parts of the molecule are essential for activity, which can be modified to improve potency or selectivity, and which are detrimental. For example, modifying substituents on the pyridine or aniline rings can drastically alter biological effects.

Visualization: Logical Flow of SAR Analysis

Caption: Logical process for conducting Structure-Activity Relationship analysis.

Conclusion

The protocols outlined in this application note provide a comprehensive and logically tiered framework for the initial biological characterization of this compound and its analogs. By starting with broad primary screens for cytotoxicity and antimicrobial effects, researchers can efficiently identify active compounds. Subsequent progression to more targeted, mechanistic assays like kinase profiling allows for the elucidation of potential molecular targets, transforming a "hit" into a valuable "lead" compound. This systematic approach, grounded in established methodologies, is fundamental to the successful navigation of the early stages of the drug discovery pipeline.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- Cytotoxicity assay kits and cell viability assay kits. (n.d.). Abcam.

- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). BenchChem.

- Cell Viability, Cell Proliferation, Cytotoxicity Assays. (n.d.). Molecular Devices.

- Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.

- Cell Viability and Proliferation Assays. (n.d.). Sigma-Aldrich.

- Cytotoxicity assay selection guide. (n.d.). Abcam.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health.

- Cell Viability, Proliferation and Cytotoxicity Assays. (n.d.). Promega Corporation.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).

- SAFETY DATA SHEET - 3-Nitroaniline. (2024). Sigma-Aldrich.

- Kinase Assay Kit. (n.d.). Sigma-Aldrich.